Product packaging for 4-phenylbut-3-ynyl 3-phenylprop-2-ynoate(Cat. No.:CAS No. 917894-66-7)

4-phenylbut-3-ynyl 3-phenylprop-2-ynoate

Cat. No.: B12609137
CAS No.: 917894-66-7
M. Wt: 274.3 g/mol
InChI Key: SNBGWBKMGPQTTK-UHFFFAOYSA-N
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Description

4-phenylbut-3-ynyl 3-phenylprop-2-ynoate, also known as 3-(naphthalen-1-yl)prop-2-ynyl 3-phenylpropiolate, is a synthetic diaryl alkyne ester with the molecular formula C22H14O2 and a molecular weight of 310.35 g/mol . This compound features a rigid, conjugated molecular backbone formed by two alkyne linkages, which may promote electron delocalization and contribute to unique material properties. Its extended, linear structure makes it a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures such as conjugated polymers, dendrimers, and metal-organic frameworks (MOFs) via metal-catalyzed cross-coupling reactions. In pharmaceutical and agrochemical research, this ester serves as a key intermediate for developing novel active ingredients. The terminal alkyne groups are amenable to Huisgen cycloaddition ("click chemistry") and Sonogashira coupling, allowing for the efficient and modular introduction of the 4-phenylbut-3-ynyl moiety into larger target molecules . Researchers can leverage this compound to generate compound libraries for high-throughput screening against various biological targets. The compound is intended for research applications only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling practices and comply with all local and international regulations concerning the use of laboratory chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14O2 B12609137 4-phenylbut-3-ynyl 3-phenylprop-2-ynoate CAS No. 917894-66-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

917894-66-7

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

4-phenylbut-3-ynyl 3-phenylprop-2-ynoate

InChI

InChI=1S/C19H14O2/c20-19(15-14-18-11-5-2-6-12-18)21-16-8-7-13-17-9-3-1-4-10-17/h1-6,9-12H,8,16H2

InChI Key

SNBGWBKMGPQTTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCCOC(=O)C#CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 4 Phenylbut 3 Ynyl 3 Phenylprop 2 Ynoate and Analogues

General Strategies for Alkyne-Containing Ester Formation

The creation of esters bearing alkyne functionalities can be approached through several established synthetic routes. These methods primarily involve either the direct esterification of an alkynyl alcohol and a carboxylic acid or the construction of the alkyne units within a pre-existing ester molecule through coupling reactions.

Esterification Reactions Involving Alkynyl Alcohols and Carboxylic Acids

A fundamental approach to synthesizing 4-phenylbut-3-ynyl 3-phenylprop-2-ynoate is the esterification of 4-phenylbut-3-yn-1-ol (B158452) with 3-phenylpropiolic acid. The Fischer esterification is a classic method for this transformation, where a carboxylic acid and an alcohol react in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukmasterorganicchemistry.com This reaction is reversible, and to drive the equilibrium towards the ester product, it is common to remove water as it is formed or to use one of the reactants in a large excess. chemguide.co.ukmasterorganicchemistry.com

The two key intermediates for this esterification are synthesized as follows:

4-phenylbut-3-yn-1-ol: This alkynyl alcohol can be prepared from phenylacetylene (B144264). Phenylacetylene is first deprotonated with a strong base like n-butyllithium to form lithium phenylacetylide. This is then reacted with ethylene (B1197577) oxide, which undergoes ring-opening to yield 4-phenylbut-3-yn-1-ol after an acidic workup.

3-Phenylpropiolic acid: This alkynyl carboxylic acid can be synthesized from phenylacetylene by carboxylation. This is achieved by reacting the lithium or Grignard reagent of phenylacetylene with carbon dioxide (dry ice), followed by acidification.

Coupling Reactions for Alkyne Construction within Ester Scaffolds

An alternative strategy involves forming the carbon-carbon triple bonds after the ester linkage is already in place. This can be achieved through various coupling reactions. For instance, an ester could be synthesized from a halo-substituted alcohol and a halo-substituted carboxylic acid, followed by coupling reactions to introduce the phenylacetylene moieties.

Transition Metal-Catalyzed Approaches to this compound Synthesis

Transition metal catalysis offers powerful and versatile methods for the synthesis of complex molecules like this compound. nih.govrsc.org These catalysts can facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Coupling Techniques for Arylalkynes and Alkynoate Esters

Palladium catalysts are widely used in cross-coupling reactions to form carbon-carbon bonds. nih.govorganic-chemistry.orgacs.org The Sonogashira coupling is a particularly relevant and powerful tool for the synthesis of arylalkynes. wikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.org

For the synthesis of this compound, a convergent approach using Sonogashira coupling could be envisioned. For example, one could couple phenylacetylene with a suitable halo-substituted butynyl ester or couple a phenyl-substituted alkynoic acid with a halo-substituted butynol, followed by esterification. A one-pot synthesis of unsymmetrically substituted diarylalkynes has been developed using a palladium-catalyzed Sonogashira reaction followed by decarboxylative coupling, which highlights the versatility of these methods. organic-chemistry.org

A plausible synthetic route for a related compound, 1,3-diphenylprop-2-yn-1-one, involves the palladium-catalyzed Sonogashira coupling of benzoyl chloride with phenylacetylene, which proceeds in high yield at room temperature. researchgate.net This demonstrates the utility of palladium catalysis in forming the core structure of such compounds.

Table 1: Examples of Palladium-Catalyzed Reactions for Arylalkyne Synthesis
Reactant 1Reactant 2Catalyst SystemProductYieldReference
Propiolic acidAryl iodidePd2(dba)3, dppf, TBAFDiarylalkyneModerate to good organic-chemistry.org
Benzoyl chloridePhenylacetylenePalladium catalyst1,3-diphenylprop-2-yn-1-one98% researchgate.net
Benzene-1,2-diolPropargylic carbonatesPalladium catalyst2,3-dihydro-2-ylidene-1,4-benzodioxins- nih.gov
2-Propargyl-1,3-dicarbonyl compoundsSecondary amines, CO, O2PdI2/KI2-(4-Acylfuran-2-yl)acetamidesGood nih.gov

Copper-Catalyzed Alkynylations and Related Methods

Copper catalysts play a crucial role in alkyne chemistry. The Cadiot-Chodkiewicz coupling is a classic copper-catalyzed reaction that selectively couples a terminal alkyne with a 1-haloalkyne to form an unsymmetrical 1,3-diyne. jk-sci.comwikipedia.orgrsc.orgsynarchive.comrsc.org This reaction proceeds via the formation of a copper(I) acetylide, which then reacts with the haloalkyne. wikipedia.org

This methodology could be applied to synthesize a diyne analogue of the target molecule. For example, coupling 4-phenylbut-3-yn-1-ol with a halo-substituted phenylpropiolic acid ester, or vice-versa, could be achieved using a copper catalyst.

Copper is also a key co-catalyst in the Sonogashira reaction, as mentioned previously. Furthermore, copper(I)-catalyzed three-component reactions of sulfoximines, alkynes, and azides have been developed to synthesize fully-substituted 1,2,3-triazoles, showcasing the broad utility of copper in facilitating complex bond formations. rsc.org

Table 2: Copper-Catalyzed Reactions for Alkyne Functionalization
Reaction TypeReactantsCatalyst SystemProduct TypeReference
Cadiot-Chodkiewicz CouplingTerminal alkyne, HaloalkyneCopper(I) salt, BaseUnsymmetrical diyne jk-sci.comwikipedia.orgrsc.orgsynarchive.comrsc.org
Three-component CouplingSulfoximine, Alkyne, AzideCopper(I) salt, O21,2,3-Triazolyl-5-sulfoximines rsc.org

Gold-Catalyzed Synthetic Pathways

Gold catalysts have emerged as powerful tools for the activation of alkynes towards a variety of nucleophiles. mdpi.comnih.govacs.orgarkat-usa.org Gold(I) and gold(III) complexes can catalyze the addition of carboxylic acids to alkynes, leading to the formation of enol esters. mdpi.com This offers a direct route to ester formation under mild conditions.

Specifically, a gold(I) catalyst could promote the addition of 3-phenylpropiolic acid to 4-phenylbut-3-yne, though this would result in a different constitutional isomer than the target molecule. However, gold-catalyzed reactions of oxo-alkynes are well-documented, and intramolecular additions of ester oxygens onto alkynes have been observed. arkat-usa.org Gold catalysts are also effective for the intramolecular hydroalkoxylation of alkynols to form cyclic ethers, demonstrating their ability to facilitate C-O bond formation involving alkynes. jst.go.jp While direct intermolecular esterification of two different terminal alkynes using gold catalysis is not a standard transformation, the unique reactivity of gold with alkynes suggests potential for the development of novel synthetic routes. nih.gov

Table 3: Examples of Gold-Catalyzed Reactions Involving Alkynes
Reactant(s)Catalyst SystemProduct TypeReference
Indole-2-carboxylic acid, Hex-1-yne[AuCl(PPh3)]/AgPF6Enol ester mdpi.com
Propiolic acids, Terminal alkynes[AuCl(PPh3)]/AgOTfα-Pyrone derivatives mdpi.com
AlkynolsGold(I) saltsOxygen-containing heterocycles nih.govjst.go.jp
Propargylic esters[Au(PPh3)]+Allenylic esters (via rearrangement) arkat-usa.org

Multi-Component and One-Pot Synthetic Procedures

MCRs are powerful tools in organic synthesis where three or more reactants are combined in a single reaction vessel to form a product that incorporates portions of all the reactants. nih.gov The application of MCRs to the synthesis of esters and their derivatives is a field of active research, offering novel pathways to complex molecular architectures. scilit.com For instance, palladium-catalyzed three-component reactions involving terminal alkynes, isonitriles, and sodium carboxylates have been developed to produce N-acyl propiolamide (B17871) derivatives, which are structurally related to alkynyl esters. organic-chemistry.org Similarly, copper and rhodium catalysis have been cooperatively used in a three-component reaction of a terminal alkyne, a diazo ester, and an allylic carbonate to generate 1,5-enynes. organic-chemistry.org

One-pot synthesis, a broader category that can include MCRs, involves sequential reactions in a single flask. youtube.com A notable example relevant to the synthesis of alkynyl esters is the one-pot dehydration of β-ketoesters. nih.gov This method proceeds through a vinyl triflate intermediate to selectively form conjugated alkynyl esters. For example, the dianion of ethyl acetoacetate (B1235776) can be treated with benzyl (B1604629) bromide, followed by the addition of another equivalent of a base like lithium hexamethyldisilazide (LiHMDS) and subsequent reaction with triflic anhydride (B1165640) (Tf₂O) to yield the corresponding alkynoate. nih.gov This strategy is particularly useful for synthesizing γ-substituted conjugated alkynyl esters, which are not readily accessible through other means. nih.gov

The table below summarizes various multi-component and one-pot reactions used to synthesize alkynyl derivatives, which serve as analogues or could be adapted for the synthesis of this compound.

Table 1: Examples of Multi-Component and One-Pot Syntheses for Alkynyl Derivatives

Product Type Reactants Catalyst/Reagents Key Features
N-Acyl Propiolamides Terminal Alkyne, Isonitrile, Sodium Carboxylate Palladium catalyst Mild conditions, operational simplicity. organic-chemistry.org
1,5-Enynes Terminal Alkyne, Diazo Ester, Allylic Carbonate Cooperative Cu/Rh catalyst Forms an all-carbon quaternary center. organic-chemistry.org
Conjugated Alkynyl Esters β-Ketoester, Benzyl Bromide LiHMDS, Tf₂O Selective one-pot dehydration via a vinyl triflate intermediate. nih.gov
Substituted Pyridinium Salts Carbonyl Substrates, Propargylamine Ag₂CO₃ / HNTf₂ Proceeds via a 6-endo-dig cyclization of an in situ generated propargylenamine. nih.gov
(E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates Benzothiazole, Alkyl Chloroformate, Benzylideneacetone None (in situ adduct formation) One-pot α-amidoalkylation reaction. mdpi.com

Purification Methodologies in the Synthesis of Alkynyl Esters

The purification of alkynyl esters from reaction mixtures is a critical step to ensure the isolation of the target compound with high purity, which is essential for its structural characterization and any subsequent applications. Various chromatographic and non-chromatographic techniques are employed, with the choice depending on the scale of the synthesis and the physicochemical properties of the compounds in the mixture.

Silica (B1680970) Gel Column Chromatography Techniques

Silica gel column chromatography is one of the most widely used methods for the purification of organic compounds, including alkynyl esters. uvic.cafractioncollector.info The technique relies on the differential adsorption of the components of a mixture onto a solid stationary phase (silica gel) as a liquid mobile phase (eluent) passes through it. uvic.ca

The stationary phase, silica gel (silicon dioxide), is a highly porous and polar adsorbent. uvic.cateledynelabs.com The separation principle is based on polarity: more polar compounds adsorb more strongly to the silica gel and therefore move down the column more slowly, while less polar compounds are eluted faster. uvic.ca The typical elution order starts with non-polar compounds like hydrocarbons and ends with highly polar compounds such as carboxylic acids. uvic.ca Esters generally elute after ethers but before ketones and alcohols. uvic.ca

Key Parameters in Silica Gel Chromatography:

Adsorbent: The most common adsorbent is silica gel with a particle size of 100-200 µm or finer for flash chromatography. nih.gov The weight of silica gel used is typically 20 to 50 times the weight of the crude sample, with higher ratios employed for more challenging separations. uvic.ca The slightly acidic nature of standard silica gel can sometimes cause issues, such as the hydrolysis of sensitive esters or the premature elution of acidic impurities. researchgate.net In such cases, the silica gel can be treated with a base like triethylamine (B128534) to neutralize it, or specialized silica gels can be used. researchgate.net For instance, silica gel impregnated with boric acid has been used for the purification of pinacol (B44631) boronic esters. researchgate.net

Column Packing: Proper packing of the column is crucial to achieve good separation and avoid issues like channeling. uvic.ca A slurry of silica gel in the initial eluting solvent is typically prepared and poured into the column to ensure a homogeneous and bubble-free packing. uvic.cayoutube.com A layer of sand is often added to the top and bottom of the silica bed to prevent disturbance. youtube.comorgsyn.org

Mobile Phase (Eluent): The choice of solvent or solvent mixture is critical. A solvent system is usually chosen based on preliminary analysis using Thin Layer Chromatography (TLC). fractioncollector.info A common strategy is to start with a non-polar solvent, such as hexane (B92381), and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) (gradient elution). orgsyn.org For separating esters from more polar starting materials like carboxylic acids, a solvent system like a 3:1 mixture of hexane and ethyl acetate is often a good starting point. researchgate.net

Fraction Collection: The eluent is collected in fractions, which are then analyzed by TLC to identify those containing the pure compound. fractioncollector.infonih.gov Fractions with similar purity are then combined and the solvent is removed to yield the purified product.

The table below outlines the key considerations for purifying alkynyl esters using silica gel column chromatography.

Table 2: Parameters for Silica Gel Column Chromatography of Alkynyl Esters

Parameter Description Considerations & Common Practices

| Stationary Phase | Solid adsorbent that separates the mixture. | Silica Gel (SiO₂): Standard grade (e.g., 100-200 mesh). nih.govRatio: 20:1 to 100:1 silica-to-compound weight ratio. orgsyn.orgModification: Can be neutralized with triethylamine for acid-sensitive compounds. researchgate.net | | Mobile Phase | Solvent system that carries the mixture through the column. | Solvent System: Typically a mixture of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate). researchgate.netElution Mode: Isocratic (constant solvent composition) or Gradient (increasing polarity). orgsyn.org | | Column Preparation | The process of setting up the chromatography column. | Packing Method: Slurry packing is preferred to ensure a homogenous bed. uvic.caProtective Layers: Sand is used at the top and bottom to protect the silica bed. youtube.com | | Sample Loading | Application of the crude mixture to the column. | Method: The sample is dissolved in a minimal amount of solvent and carefully applied to the top of the silica gel. youtube.com | | Elution & Collection | The process of running the solvent and collecting the output. | Flow Rate: Controlled by gravity or positive pressure (flash chromatography). orgsyn.orgFraction Size: Typically, the volume of one fraction (in mL) is about half the mass of silica gel (in g). orgsyn.org |

Reactivity and Mechanistic Investigations of 4 Phenylbut 3 Ynyl 3 Phenylprop 2 Ynoate

Electrophilic and Nucleophilic Additions to Alkyne Moieties

No published data is available for the specific compound 4-phenylbut-3-ynyl 3-phenylprop-2-ynoate.

Conjugate Additions with Various Nucleophiles (e.g., Boron-, Carbon-, Nitrogen-, Oxygen-Containing)

There are no specific research findings on conjugate addition reactions involving this compound.

Hydroarylation Reactions of Alkynoate Esters

Specific studies on the hydroarylation of the alkynoate ester portion of this compound have not been reported in the scientific literature.

Cycloaddition Chemistry of Alkynyl Esters

While the cycloaddition chemistry of alkynyl esters is a broad and well-documented field, no studies have been found that specifically utilize this compound as a substrate.

[2+2] Cycloaddition Processes

There is no available research detailing the [2+2] cycloaddition reactivity of this compound.

[3+2] 1,3-Dipolar Cycloadditions (e.g., with Azides, Nitrones, Diazo Compounds)

No specific examples of [3+2] 1,3-dipolar cycloaddition reactions with this compound have been documented.

[4+2] Diels-Alder Type Reactions and Photo-dehydro-Diels-Alder Reactions

There are no published reports on the participation of this compound in Diels-Alder or photo-dehydro-Diels-Alder reactions.

Intramolecular Transformations

The spatial proximity of the two alkyne groups and the ester functionality in this compound allows for a range of intramolecular reactions, leading to the formation of complex cyclic and heterocyclic structures.

Intramolecular Hydroarylation for Heterocycle Formation

While specific studies on the intramolecular hydroarylation of this compound are not extensively documented, the general principles of this reaction type suggest a potential pathway for heterocycle synthesis. Intramolecular hydroarylation typically involves the activation of a C-H bond of an aryl group and its subsequent addition across a π-system, such as an alkyne. In this molecule, the phenyl groups on both the butynyl and propynoate (B1239298) moieties could potentially undergo intramolecular addition to the opposing alkyne.

Catalyzed by transition metals like gold, platinum, or palladium, such a reaction could lead to the formation of fused ring systems. The regioselectivity of the hydroarylation would be a critical aspect, depending on the catalyst and reaction conditions employed.

Cyclizations and Isomerizations

The diyne system of this compound is primed for various cyclization and isomerization reactions. Under thermal or catalytic conditions, this substrate can undergo transformations leading to diverse carbocyclic and heterocyclic scaffolds. For instance, enyne-like cyclizations can be envisioned, where one alkyne and the ester carbonyl group participate in ring formation.

Furthermore, isomerization of the triple bonds to allenes or conjugated dienes could precede or follow cyclization events, adding another layer of complexity and potential for molecular diversity. The specific outcomes of these reactions are highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature.

Reductive Transformations of Triple Bonds

The two carbon-carbon triple bonds in this compound are susceptible to reduction. The selectivity of these reductions, targeting one or both alkynes, and the stereochemistry of the resulting alkenes are key considerations.

Common methods for alkyne reduction include catalytic hydrogenation using reagents like Lindlar's catalyst for cis-alkene formation or sodium in liquid ammonia (B1221849) (Birch reduction) for trans-alkene formation. The presence of two distinct alkyne environments could allow for selective reduction under carefully controlled conditions. For example, the steric and electronic differences between the internal alkyne of the butynyl group and the terminal-like alkyne of the propynoate group might be exploited for chemoselective reduction.

Reactions at the Ester Carbonyl Group

The ester carbonyl group in this compound is a reactive site for nucleophilic acyl substitution. This allows for the modification of the ester functionality or its complete removal.

Hydrolysis of the ester, under either acidic or basic conditions, would yield 3-phenylprop-2-ynoic acid and 4-phenylbut-3-yn-1-ol (B158452). Saponification, using a base like sodium hydroxide, is a common method for this transformation. google.com Other nucleophiles, such as amines or organometallic reagents, can also attack the carbonyl carbon, leading to the formation of amides or ketones, respectively, with the release of the 4-phenylbut-3-yn-1-ol fragment.

Metal-Mediated and Catalytic Rearrangements and Functionalizations

Transition metals play a pivotal role in activating the alkyne and ester functionalities of this compound, enabling a variety of rearrangements and functionalization reactions.

Palladium-Catalyzed SN2' Nucleophilic Substitutions

The propargylic ester portion of the molecule is susceptible to palladium-catalyzed SN2' nucleophilic substitutions. In this type of reaction, a nucleophile attacks the alkyne at the position gamma to the leaving group (the carboxylate), leading to a formal substitution with a concomitant shift of the triple bond.

This reaction would involve the formation of an allene (B1206475) intermediate through the coordination of the palladium catalyst to the alkyne. The subsequent attack of a nucleophile would then displace the 3-phenylprop-2-ynoate group. The choice of nucleophile and palladium catalyst system would be crucial in determining the efficiency and outcome of this transformation.

Pauson-Khand Reactions with Propargyl Derivatives

The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful tool for the synthesis of cyclopentenones. beilstein-journals.orgnih.govwikipedia.org The reaction is typically mediated by cobalt carbonyl complexes, though other transition metals can also be employed. wikipedia.org For a substrate like this compound, which contains two distinct alkyne moieties, the reaction's course is dictated by the relative reactivity of the terminal alkyne (4-phenylbut-3-ynyl group) versus the internal, electron-deficient alkyne (3-phenylprop-2-ynoate group).

Research Findings:

In the context of the Pauson-Khand reaction, terminal alkynes are generally more reactive than internal alkynes. nrochemistry.com This preference is attributed to the relative ease of formation of the initial hexacarbonyldicobalt-alkyne complex. However, internal alkynes bearing electron-withdrawing groups, such as the propiolate ester in the title compound, are known to be poor substrates as they are deactivated towards the initial cobalt-complexation step. beilstein-journals.org

Given these principles, it is hypothesized that in an intermolecular Pauson-Khand reaction with a propargyl derivative (acting as the alkene component), the terminal alkyne of this compound would react preferentially. The generally accepted mechanism involves the initial formation of a cobalt-alkyne complex, followed by coordination and insertion of the alkene, and finally carbon monoxide insertion and reductive elimination to yield the cyclopentenone. wikipedia.orguwindsor.ca

The regioselectivity of the Pauson-Khand reaction with unsymmetrical alkynes is a critical aspect. For terminal alkynes, the larger substituent typically ends up in the position alpha to the carbonyl group in the resulting cyclopentenone. nih.govnrochemistry.com This is governed by both steric and electronic factors during the alkene insertion step into the cobalt-carbon bonds of the metallacycle intermediate. uwindsor.canih.gov In the case of the 4-phenylbut-3-ynyl group, the phenylmethyl moiety is sterically more demanding than the hydrogen atom, thus directing the regiochemical outcome.

It is also possible for the internal alkyne to participate, although this is expected to be a minor pathway. Should the 3-phenylprop-2-ynoate moiety react, the regioselectivity would be influenced by the phenyl group and the ester group.

The following table outlines the predicted major and minor products from the intermolecular Pauson-Khand reaction of this compound with a generic propargyl derivative.

ReactantAlkene PartnerPredicted Major Product (from Terminal Alkyne)Predicted Minor Product (from Internal Alkyne)
This compoundPropargyl DerivativeCyclopentenone with phenylmethyl group α to carbonylCyclopentenone with phenyl and ester groups on the enone

Nickel-Catalyzed Cycloaddition and Coupling Reactions

Nickel-catalyzed reactions offer a diverse array of transformations for alkynes, including cycloadditions and coupling reactions. nih.govpurdue.eduacs.org The presence of two different alkyne functionalities in this compound makes it an intriguing substrate for these transformations, with the potential for various selective reactions depending on the catalytic system and reaction conditions.

Research Findings:

Nickel catalysis can facilitate several types of reactions with alkynes:

[2+2+2] Cycloadditions: This reaction can lead to the formation of substituted benzene (B151609) rings. acs.org In the case of this compound, an intramolecular [2+2+2] cycloaddition between the two alkyne moieties and an external alkyne is a possibility, leading to a complex polycyclic aromatic compound. Alternatively, intermolecular cyclotrimerization of either the terminal or internal alkyne could occur. Comparative studies have shown that dinuclear nickel complexes can efficiently catalyze the cyclotrimerization of terminal alkynes to yield 1,2,4-trisubstituted benzene derivatives. purdue.edu

[2+2] Cycloadditions: Nickel catalysts can promote the [2+2] cycloaddition of alkynes to form cyclobutenes. nih.govacs.org This reaction could potentially occur intramolecularly between the two alkyne units of the title compound, though this would lead to a highly strained system. More likely is an intermolecular dimerization of either the terminal or internal alkyne.

Reductive Coupling Reactions: Nickel catalysts are effective in the reductive coupling of alkynes with various partners like aldehydes, epoxides, and imines. acs.orgnih.govacs.orgnih.gov In such reactions with this compound, the chemoselectivity between the terminal and internal alkyne would be a key factor. The more electron-rich terminal alkyne is generally expected to be more reactive in these transformations.

Cross-Coupling Reactions: Nickel can catalyze the heterocoupling of two different terminal alkynes. acs.orgnih.gov This suggests that under appropriate conditions, the terminal alkyne of the title compound could be selectively coupled with another terminal alkyne.

The choice of ligand is crucial in directing the outcome of nickel-catalyzed reactions. nih.govacs.org Sterically hindered and electron-donating ligands like N-heterocyclic carbenes (NHCs) have been shown to improve the reactivity and selectivity in various cycloadditions. nih.gov The specific ligand employed could potentially tune the chemoselectivity between the two alkyne moieties of this compound.

The following table summarizes the potential products from various nickel-catalyzed reactions of this compound.

Reaction TypePotential ReactantsPredicted Products
[2+2+2] CycloadditionSelf-condensation or with external alkyneSubstituted benzenes, polycyclic aromatics
[2+2] CycloadditionSelf-condensationSubstituted cyclobutadienes
Reductive CouplingWith aldehydes/iminesAllylic alcohols/amines
Cross-CouplingWith another terminal alkyneUnsymmetrical 1,3-diynes

Due to the lack of specific experimental data on this compound, the reactivity patterns discussed are based on established principles for its functional groups. Further empirical studies are necessary to fully elucidate the behavior of this multifunctional molecule in these catalytic systems.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an essential tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information on the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of 4-phenylbut-3-ynyl 3-phenylprop-2-ynoate, distinct signals for the aromatic and aliphatic protons would be expected. The protons on the two phenyl groups would likely appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The methylene (B1212753) protons of the butynyl group adjacent to the ester oxygen would be anticipated to show a characteristic chemical shift, influenced by the deshielding effect of the oxygen atom.

This compound: Predicted ¹H NMR Data

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic Protons 7.0 - 8.0 Multiplet
Methylene Protons (-CH₂-) ~ 4.5 - 5.0 Triplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the acetylenic carbons, and the aromatic carbons. The chemical shift of the carbonyl carbon is typically found in the range of δ 160-180 ppm. The sp-hybridized carbons of the alkyne groups would resonate in the region of δ 70-90 ppm.

This compound: Predicted ¹³C NMR Data

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O) 160 - 180
Aromatic Carbons 120 - 140
Acetylenic Carbons (C≡C) 70 - 90
Methylene Carbon (-CH₂-O) 60 - 70

Infrared (IR) Spectroscopy Techniques

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show strong absorption bands characteristic of its functional groups. A prominent peak for the C=O stretch of the ester group would be anticipated around 1715-1735 cm⁻¹. The C≡C stretching vibrations of the two alkyne groups would likely appear in the region of 2100-2260 cm⁻¹. Additionally, C-O stretching bands for the ester linkage would be observed, along with bands corresponding to the aromatic C-H and C=C bonds.

This compound: Predicted FTIR Data

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O (Ester) 1715 - 1735 Strong
C≡C (Alkyne) 2100 - 2260 Medium to Weak
C-O (Ester) 1000 - 1300 Strong
Aromatic C=C 1400 - 1600 Medium

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

ATR-IR is a sampling technique that allows for the analysis of solid and liquid samples directly without extensive preparation. The resulting spectrum is generally comparable to that obtained by traditional transmission FTIR, with potential minor shifts in peak positions and variations in relative intensities, particularly for broad peaks. For this compound, the ATR-IR spectrum would highlight the same key functional groups.

Vapor Phase IR Spectroscopy

Vapor phase IR spectroscopy measures the spectrum of a compound in the gaseous state. In the vapor phase, molecules are free from intermolecular interactions that are present in condensed phases. This can lead to sharper absorption bands and the observation of rotational fine structure, providing more detailed information. However, obtaining a vapor phase spectrum of a relatively large and non-volatile molecule like this compound can be challenging and is not commonly reported.

Raman Spectroscopy

No published research detailing the Raman spectroscopic analysis of this compound could be located.

Mass Spectrometry (MS) Techniques

There are no available high-resolution mass spectrometry (HRMS) data for this compound in the surveyed scientific literature.

Specific Electrospray Ionization Mass Spectrometry (ESI-MS) studies concerning this compound have not been found in public databases or research articles. While ESI-MS data exists for compounds with some structural similarities, such as substituted pyridinones, these are not directly applicable. researchgate.net

No experimental data from Electron Impact Mass Spectrometry (EI-MS) for this compound are available in the public record. Studies on other classes of compounds, like substituted 2-(arylazo)-4-phenylphenols, have utilized EI-MS to investigate fragmentation patterns, but this information does not pertain to the target molecule. nih.gov

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Structural Elucidation

No specific DFT studies on 4-phenylbut-3-ynyl 3-phenylprop-2-ynoate are currently available.

Geometries of Ground and Excited States

Information regarding the optimized geometries of the ground and excited states for this molecule has not been reported.

Analysis of Transition States and Reaction Pathways

There are no published computational analyses of transition states or reaction pathways involving this compound.

Conformational Analysis

A detailed conformational analysis of this compound is not present in the current body of scientific literature.

Elucidation of Reaction Mechanisms via Computational Models

Computational models elucidating the reaction mechanisms of this specific compound have not been developed or published.

Investigations of Electronic Structure and Reactivity

Specific investigations into the electronic structure and reactivity parameters of this compound are not available.

Spin-Orbit Coupling Calculations

There are no reported spin-orbit coupling calculations for this compound.

An extensive search of available scientific literature and chemical databases has revealed no specific computational studies focused on the bond dissociation energy of this compound. While research exists on related chemical structures, the specific calculations and data tables for the bond dissociation energies of this particular compound are not present in the accessible literature.

Therefore, this article cannot provide detailed research findings or data tables for the "" section concerning "Bond Dissociation Energy Calculations" for this compound.

To fulfill such a request, original research involving quantum chemical calculations would need to be performed. This would typically involve using computational methods such as Density Functional Theory (DFT) to model the molecule and calculate the energy required to break specific bonds. Such a study would provide the foundational data needed to populate the requested sections of this article.

Advanced Applications in Organic Synthesis

Role as a Versatile Building Block for Complex Molecules

No information available.

Synthesis of Biaryl Compounds

No information available.

Preparation of Diverse Heterocyclic Systems

No information available.

Strategic Opportunities in C-H Bond Functionalization

No information available.

Future Research Directions and Perspectives

Development of Novel Catalytic Systems

The synthesis and functionalization of diyne esters like 4-phenylbut-3-ynyl 3-phenylprop-2-ynoate would greatly benefit from the development of innovative catalytic systems. Current synthetic methodologies for similar structures often rely on established coupling reactions. Future research should aim to move beyond these traditional methods.

Key Research Objectives:

Economical and Abundant Metal Catalysis: Exploration of catalysts based on earth-abundant and cost-effective metals such as iron, copper, and nickel could provide more sustainable alternatives to precious metal catalysts like palladium and platinum, which are often used in cross-coupling reactions.

Photoredox and Electrocatalysis: The application of photoredox and electrochemical catalysis could enable novel transformations under mild reaction conditions, potentially offering unique selectivity and reactivity profiles that are inaccessible through thermal methods.

Nanocatalysis: The use of metallic nanoparticles as catalysts could enhance reaction efficiency and selectivity. Research into the synthesis of well-defined nanoparticles and their application in the synthesis and transformation of this compound is a promising avenue.

Exploration of Undiscovered Reactivity Pathways

The conjugated diyne system in this compound is a treasure trove of potential reactivity waiting to be explored. The electron-rich triple bonds can participate in a wide array of chemical transformations, leading to the synthesis of complex molecular architectures.

Potential Reaction Pathways to Investigate:

Cyclization and Cycloaddition Reactions: The diyne moiety is an excellent precursor for intramolecular and intermolecular cyclization and cycloaddition reactions. Research could focus on [2+2+2] cycloadditions, Bergman cyclizations, and other pericyclic reactions to construct novel polycyclic aromatic compounds and heterocyclic systems.

Polymerization Reactions: The terminal alkyne presents an opportunity for polymerization. Investigating the controlled polymerization of this monomer could lead to novel conjugated polymers with interesting photophysical and electronic properties.

Click Chemistry and Bioorthogonal Reactions: The alkyne functionalities can be utilized in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC) reactions, opening doors for its application in bioconjugation and materials science.

Green Chemistry Approaches in Synthesis

Future synthetic strategies for this compound should prioritize the principles of green chemistry to minimize environmental impact. nih.gov This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Green Chemistry Strategies:

Solvent-Free and Aqueous Synthesis: Developing synthetic routes that proceed in the absence of volatile organic solvents or in water would significantly improve the environmental footprint of the synthesis. semanticscholar.org

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasonication can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. Future research should focus on developing highly atom-economical syntheses of the target molecule.

Advanced Characterization Techniques

A thorough understanding of the structure, properties, and reactivity of this compound will necessitate the use of a suite of advanced analytical and spectroscopic techniques.

Characterization Methods to Employ:

Q & A

Q. What are the optimal synthetic routes for 4-phenylbut-3-ynyl 3-phenylprop-2-ynoate, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via a two-step approach: (1) Sonogashira coupling of phenylacetylene with a halogenated precursor to form the alkyne backbone, followed by (2) esterification using activated acyl chlorides or carbodiimide coupling agents (e.g., HATU or DCC). Evidence from analogous esters (e.g., methyl 3-(4-fluorophenyl)prop-2-ynoate) suggests that reaction optimization requires anhydrous conditions, Pd/Cu catalysis, and temperature control (60–80°C) to minimize alkyne dimerization . Yields can be enhanced by iterative purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) and monitoring intermediates using TLC or inline FTIR.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for stereochemical confirmation) with high-resolution mass spectrometry (HRMS) for molecular weight validation. For purity assessment, use reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) or GC-MS if volatile. Comparative analysis with databases like NIST Chemistry WebBook (e.g., for related phenylpropargyl esters) aids in identifying spectral anomalies .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer : The ester’s α,β-unsaturated alkyne moiety is prone to hydrolysis and oxidation. Store under inert gas (argon) at –20°C in amber vials to prevent UV-induced degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. If degradation exceeds 5%, add stabilizers like BHT (0.01% w/w) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (FMOs) to assess regioselectivity in Diels-Alder or Huisgen cycloadditions. Solvent effects (e.g., toluene vs. DMF) are incorporated via the SMD continuum model. Validate predictions experimentally using differential scanning calorimetry (DSC) to monitor exothermicity and LC-MS to identify adducts .

Q. How should researchers resolve contradictions in reported catalytic efficiencies for this compound’s derivatives?

  • Methodological Answer : Systematic meta-analysis of kinetic data (e.g., turnover frequencies, activation energies) using multivariate regression to isolate variables like catalyst loading, solvent polarity, and substrate steric effects. Reproduce conflicting studies under standardized conditions (e.g., controlled humidity, glovebox for oxygen-sensitive steps). Cross-reference with mechanistic studies on analogous systems (e.g., Pd-catalyzed couplings in ) .

Q. What advanced techniques quantify the environmental impact of this compound degradation byproducts?

  • Methodological Answer : Employ LC-QTOF-MS for non-targeted analysis of degradation products in simulated wastewater. Combine with ecotoxicity assays (e.g., Daphnia magna immobilization tests) and OECD 301F biodegradability protocols. For surface adsorption studies, use microspectroscopic imaging (AFM-IR or ToF-SIMS) to track interactions with indoor/outdoor particulate matter, as described in molecular surface chemistry research .

Methodological Notes

  • Safety Protocols : Always use PPE (nitrile gloves, lab coats, goggles) and conduct reactions in fume hoods. Waste must be neutralized (e.g., saponification for esters) before disposal .
  • Data Validation : Cross-check experimental results with computational predictions (e.g., NIST spectra, DFT outputs) to minimize artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.